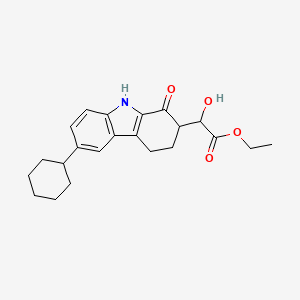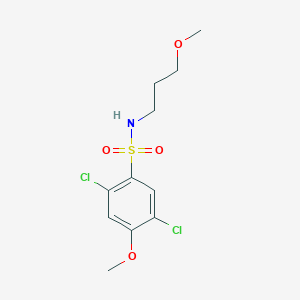
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide, also known as CCOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. CCOC belongs to the class of chromene compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have antiviral activity against the hepatitis C virus.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it works by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including chemotherapy. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Moreover, this compound has been found to inhibit the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound has been shown to inhibit viral replication, leading to the suppression of viral load.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. Moreover, its anti-inflammatory and antiviral properties make it a potential therapeutic agent for various inflammatory and viral diseases. However, this compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its mode of action in cancer cells and its anti-inflammatory and antiviral effects. Secondly, the pharmacokinetics and toxicity of this compound need to be evaluated in animal models to determine its safety and efficacy. Thirdly, the synthesis of this compound needs to be optimized to improve its yield and solubility. Lastly, the potential of this compound as a therapeutic agent for various diseases needs to be explored in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound exhibits potent cytotoxicity against cancer cells, anti-inflammatory properties, and antiviral activity. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chlorobenzylamine in the presence of acetic acid and sodium acetate to obtain 6-(2-chlorobenzyl)-2-hydroxy-2H-chromene-3-carbaldehyde. This intermediate is then treated with ammonium acetate and acetic anhydride to yield this compound. The overall yield of the synthesis process is approximately 50%.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-4-2-1-3-11(14)7-10-5-6-15-12(8-10)9-13(16(19)20)17(21)22-15/h1-6,8-9H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STECAFZVRSPNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)



![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
